![molecular formula C6H12N2O4 B1209716 2,3-Dimethyl-2,3-dinitrobutane CAS No. 3964-18-9](/img/structure/B1209716.png)
2,3-Dimethyl-2,3-dinitrobutane
Overview
Description
2,3-Dimethyl-2,3-dinitrobutane (also known as DMDNB ) is a volatile organic compound primarily used as a detection taggant for explosives . It plays a crucial role in identifying and tracking explosive materials, particularly in the United States where it is virtually the only such taggant in use .
Synthesis Analysis
The synthesis of DMNB involves the nitration of 2,3-dimethylbutane. The process typically includes the reaction of 2,3-dimethylbutane with a mixture of concentrated nitric acid and sulfuric acid. The resulting product is 2,3-dinitro-2,3-dimethylbutane (DMNB) .
Chemical Reactions Analysis
DMNB is an important additive component in the manufacture of explosives. It has been utilized to develop a rapid square-wave voltammetry measurement protocol for tagging on unmodified carbon fiber electrodes (DMNB Explosives) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Additive for Commercial Plastic Explosives
DMNB: is commonly used as an additive in commercial plastic explosives . It’s a taggant, which means it helps in the detection of explosives. The presence of DMNB in an explosive material allows for easier identification and tracking, which is crucial for safety regulations and forensic analysis.
Development of Voltammetric Measurement Protocols
Researchers have utilized DMNB to develop fast, square-wave voltammetric measurement protocols . These protocols are designed for the detection of explosive taggants at unmodified carbon fiber electrodes, using a phosphate buffer solution at pH 7.0. This method is significant for the rapid and sensitive detection of explosives.
Amplifying Fluorescent Polymer Sensors
DMNB: has been the subject of studies involving amplifying fluorescent polymer (AFP) sensors . These sensors are based on the principle of amplified fluorescence quenching and are used for the ultra-sensitive detection of vapor-phase explosives. The design of AFPs for DMNB detection is a step towards comprehensive vapor phase detection systems, akin to those used by trained canines.
Molecularly Imprinted Polymer Sensors
In the field of homeland security, the synthesis of molecularly imprinted polymer (MIP) sensors embedded with silver nanoparticles for the selective detection of explosive taggants like DMNB has been reported . These sensors operate on the localized surface plasmon resonance band intensity decay and offer a robust, specific molecular recognition capability.
Solid-State Plasmonic Sensor Development
The development of solid-state plasmonic sensors using DMNB for explosive taggant sensing is another notable application . These sensors are designed to enhance the specificity and sensitivity of explosive detection, which is vital for security and demining operations.
properties
IUPAC Name |
2,3-dimethyl-2,3-dinitrobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCLXOREGBLXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063248 | |
Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,3-Dimethyl-2,3-dinitrobutane | |
CAS RN |
3964-18-9 | |
Record name | 2,3-Dimethyl-2,3-dinitrobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3964-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2,3-dinitrobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dinitrobutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-2,3-dinitrobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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